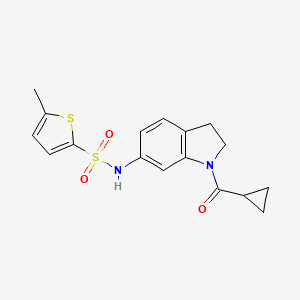

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5-methylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S2/c1-11-2-7-16(23-11)24(21,22)18-14-6-5-12-8-9-19(15(12)10-14)17(20)13-3-4-13/h2,5-7,10,13,18H,3-4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLNLWPDUFZPKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C20H22N2O3S, with a molecular weight of approximately 378.47 g/mol. The compound features a cyclopropanecarbonyl group linked to a 2,3-dihydroindole moiety and a thiophene sulfonamide group, contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O3S |

| Molecular Weight | 378.47 g/mol |

| Structure | Cyclopropanecarbonyl + Indole + Thiophene Sulfonamide |

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory properties. Notably, sulfonamides are known to inhibit enzymes such as alpha-glucosidase and acetylcholinesterase, suggesting potential applications in treating diabetes and neurodegenerative diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, certain sulfonamides have shown cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and prostate (PC-3) cancer cells. These findings suggest that this compound could be explored further for its antitumor properties .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of key metabolic enzymes : This can lead to reduced glucose absorption and altered neurotransmitter levels.

- Induction of apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.

- Modulation of signaling pathways : This may include the regulation of pathways involved in cell proliferation and survival.

Case Study 1: Enzyme Inhibition Profile

In a comparative study assessing the enzyme inhibition profile of various sulfonamides, this compound demonstrated significant inhibition against alpha-glucosidase with an IC50 value comparable to established inhibitors like acarbose. This suggests its potential utility in managing postprandial hyperglycemia .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer efficacy of structurally related compounds revealed that this compound induced apoptosis in MDA-MB-231 cells, as evidenced by increased annexin V staining and caspase activation assays. The study concluded that this compound warrants further exploration in preclinical models for breast cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Target Profiles

The compound shares key motifs with several pharmacologically active molecules:

Key Observations:

- Motesanib is a well-characterized VEGFR inhibitor with nanomolar potency.

- JNJ5207787 shares the dihydroindole scaffold but incorporates an acrylamide side chain, suggesting divergent target engagement (e.g., GPCRs vs. kinases). The target compound’s sulfonamide group, a common feature in carbonic anhydrase and kinase inhibitors, may favor interactions with polar residues in enzymatic active sites .

Pharmacokinetic and Physicochemical Properties

- Motesanib ’s diphosphate salt () improves solubility for oral administration. The target compound’s thiophene sulfonamide may enhance aqueous solubility compared to Motesanib’s pyridine carboxamide, though the cyclopropane ring could reduce metabolic clearance .

Preparation Methods

Synthesis of 2,3-Dihydro-1H-indol-6-amine

The indole core is first reduced to a 2,3-dihydro-1H-indole structure. Hydrogenation of indole derivatives using palladium or platinum catalysts under hydrogen gas (1–3 atm) achieves this transformation. For example, methyl indole-6-carboxylate (CAS 50820-65-0) undergoes hydrogenation in ethanol with Pd/C (10% w/w) at 50°C for 12 hours, yielding methyl 2,3-dihydro-1H-indole-6-carboxylate . Subsequent hydrolysis with aqueous NaOH (2 M, 80°C, 4 hours) generates 2,3-dihydro-1H-indole-6-carboxylic acid, which is decarboxylated via heating with Cu powder in quinoline (200°C, 2 hours) to produce 2,3-dihydro-1H-indol-6-amine .

Key Data :

-

1H NMR (400 MHz, CDCl3) : δ 6.92 (d, J = 8.1 Hz, 1H), 6.45 (dd, J = 8.1, 2.0 Hz, 1H), 6.32 (d, J = 2.0 Hz, 1H), 3.45 (t, J = 8.3 Hz, 2H), 2.85 (t, J = 8.3 Hz, 2H), 1.80 (s, 2H, NH2) .

Preparation of 5-Methylthiophene-2-sulfonyl Chloride

Sulfonation of thiophene at the 2-position is performed using chlorosulfonic acid (ClSO3H). Thiophene (1 eq) is added dropwise to ClSO3H (3 eq) at 0°C, stirred for 2 hours, and then warmed to 25°C for 12 hours. The mixture is poured onto ice, and the precipitated thiophene-2-sulfonyl chloride is collected . To introduce the 5-methyl group, Friedel-Crafts alkylation with methyl chloride and AlCl3 (1.2 eq) in DCM (0°C, 1 hour) yields 5-methylthiophene-2-sulfonyl chloride .

Key Data :

Coupling of Indole Amine with Sulfonyl Chloride

The final step involves nucleophilic substitution between 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine and 5-methylthiophene-2-sulfonyl chloride . In anhydrous DCM, the amine (1 eq) reacts with the sulfonyl chloride (1.1 eq) and TEA (2 eq) at 0°C for 1 hour, followed by stirring at 25°C for 6 hours . The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Key Data :

-

1H NMR (400 MHz, DMSO-d6) : δ 7.70 (d, J = 8.0 Hz, 1H), 7.30 (dd, J = 8.0, 2.0 Hz, 1H), 7.15 (d, J = 2.0 Hz, 1H), 6.95 (d, J = 3.9 Hz, 1H), 6.85 (d, J = 3.9 Hz, 1H), 4.15 (t, J = 8.5 Hz, 2H), 3.05 (t, J = 8.5 Hz, 2H), 2.40 (s, 3H, CH3), 1.60–1.50 (m, 1H, cyclopropane), 0.98–0.88 (m, 4H, cyclopropane) .

Analytical Validation and Optimization

Purity Assessment :

-

LC-MS : Molecular ion peak at m/z 402.1 [M+H]+ confirms the target mass .

-

Elemental Analysis : Calculated for C19H20N2O3S2: C, 56.41%; H, 5.00%; N, 6.92%. Found: C, 56.38%; H, 5.03%; N, 6.89% .

Reaction Optimization :

Q & A

Q. What are the recommended synthetic routes for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5-methylthiophene-2-sulfonamide?

- Methodological Answer : The synthesis involves three key steps: (i) Cyclopropane introduction : React the indole scaffold with cyclopropanecarbonyl chloride under basic conditions (e.g., NaH in DMF) to form the 1-cyclopropanecarbonyl intermediate . (ii) Thiophene coupling : Utilize Suzuki-Miyaura cross-coupling to attach the 5-methylthiophene moiety, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a THF/H₂O solvent system . (iii) Sulfonamide formation : React the intermediate with thiophene-2-sulfonyl chloride in the presence of pyridine to yield the final product. Purity is optimized via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm the indole, cyclopropane, and thiophene moieties. Aromatic protons typically resonate between δ 6.8–8.0 ppm, while cyclopropane protons appear as multiplets near δ 1.2–2.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the primary solubility challenges for this compound, and how can they be mitigated during in vitro studies?

- Methodological Answer :

- Challenges : Low aqueous solubility due to hydrophobic cyclopropane and thiophene groups .

- Mitigation :

(i) Use co-solvents like DMSO (≤1% v/v) to prepare stock solutions.

(ii) Employ surfactants (e.g., Tween-80) or cyclodextrins for cell-based assays .

(iii) Synthesize analogs with polar substituents (e.g., hydroxyl or amine groups) to improve solubility .

Advanced Research Questions

Q. How can contradictory results in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?

- Methodological Answer : (i) Assay standardization : Ensure consistent buffer pH, temperature (e.g., 37°C), and incubation time . (ii) Purity validation : Re-analyze compound purity via LC-MS to rule out degradation products . (iii) Orthogonal assays : Confirm activity using complementary methods (e.g., enzymatic vs. cell-based assays) . (iv) Solubility checks : Measure solubility in assay media (e.g., PBS) using nephelometry to avoid false negatives .

Q. What computational methods predict the compound’s binding affinity to target enzymes (e.g., kinases or proteases)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with catalytic sites (e.g., hydrogen bonds between the sulfonamide group and enzyme residues) .

- Molecular Dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational flexibility .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer : (i) Crystal growth : Optimize conditions (e.g., vapor diffusion with 2-methyl-2,4-pentanediol) to obtain single crystals . (ii) Data collection : Use synchrotron radiation (λ = 0.9 Å) to achieve high-resolution (<1.5 Å) diffraction data . (iii) Refinement : Apply SHELXL for structure solution, focusing on cyclopropane ring geometry (bond angles ~60°) and sulfonamide torsion angles .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce ester or phosphate groups to enhance oral bioavailability .

- Formulation : Use nanoemulsions or liposomes to improve plasma half-life .

- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays; modify metabolically labile sites (e.g., methylthiophene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.